molecular formula C12H27AuClP B1354408 Chloro(tri-tert-butylphosphine)gold(I) CAS No. 69550-28-3

Chloro(tri-tert-butylphosphine)gold(I)

Cat. No. B1354408
CAS RN: 69550-28-3
M. Wt: 434.73 g/mol
InChI Key: JLXSZGSXDDQSJF-UHFFFAOYSA-M
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Description

Chloro(tri-tert-butylphosphine)gold(I) is a catalyst used in a variety of C-C bond forming reactions . It is also known by other names such as (Tri-tert-butylphosphine)chlorogold, (Tri-tert-butylphosphine)gold(I) chloride, and (tBu3P)AuCl .


Synthesis Analysis

While specific synthesis methods for Chloro(tri-tert-butylphosphine)gold(I) were not found in the search results, it was mentioned that gold(I) complexes containing tri-tert-butylphosphine ligands have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of Chloro(tri-tert-butylphosphine)gold(I) has been characterized by techniques such as FTIR, NMR spectroscopy, Cyclic voltammetry, elemental analysis, and X-ray diffraction . The linear formula of the compound is (C4H9)3PAuCl .


Chemical Reactions Analysis

Chloro(tri-tert-butylphosphine)gold(I) is known to be a useful catalyst in a variety of C-C bond-forming reactions, including cyclopropanation .


Physical And Chemical Properties Analysis

Chloro(tri-tert-butylphosphine)gold(I) is a solid with a molecular weight of 434.74. It has a melting point of over 300 °C . The compound is not soluble in water .

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Chloro(tri-tert-butylphosphine)gold(I) has been utilized in the synthesis of phenyl[tri(tent-butyl)phosphine]gold(I) and 1,4-Bis([phenylgold(l)]diphenylphosphinomethyl)benzene, with their structures determined by X-ray diffraction studies (Sladek et al., 1995).
    • The compound has been converted into its bromide and iodide forms, with their molecular structures characterized by infrared and NMR spectroscopy (Schmidbaur & Aly, 1979).
  • Anticancer Research :

    • Gold(I) complexes containing tri-tert-butylphosphine and dialkyl dithiocarbamate ligands have been synthesized, showing strong in vitro cytotoxic effects against various cancer cell lines, exceeding the efficacy of cisplatin in some cases (Altaf et al., 2015).
    • A comparative study on chloro gold(I) phosphine complexes highlighted their antiproliferative effects and increased cellular and nuclear gold levels in colon carcinoma and breast cancer cells (Scheffler, You, & Ott, 2010).
  • Catalysis and Material Synthesis :

    • Chloro(tri-tert-butylphosphine)gold(I) is used in the stereoselective synthesis of vinylsilanes, demonstrating the compound's utility in transition-metal-catalyzed cross-coupling reactions (Horino, Luzung, & Toste, 2006).
    • In another study, it served as a catalyst in the synthesis of bicyclic indolizines and pyrrolo[1,2-a]azepine-type alkaloids (Sirindil et al., 2019).
  • Structural Chemistry :

    • The crystal structures of various complexes, including chloro(tri-tert-butylphosphine)gold(I), have been determined, contributing to the understanding of molecular and crystal structure in gold(I) chemistry (Angermaier, Zeller, & Schmidbaur, 1994).

Safety And Hazards

Chloro(tri-tert-butylphosphine)gold(I) is classified as Acute Tox. 3 Oral according to the GHS classification . It is toxic if swallowed and should be handled with appropriate personal protective equipment .

properties

IUPAC Name

chlorogold;tritert-butylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27P.Au.ClH/c1-10(2,3)13(11(4,5)6)12(7,8)9;;/h1-9H3;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXSZGSXDDQSJF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474720
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloro(tri-tert-butylphosphine)gold(I)

CAS RN

69550-28-3
Record name (tBu3P)AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro(tri-tert-butylphosphine)gold(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Altaf, M Monim-ul-Mehboob, AAA Seliman… - European Journal of …, 2015 - Elsevier
Two new gold(I) complexes that contain tri-ter-butylphosphine and dialkyl dithiocarbamate ligands were synthesized and characterized by FTIR, NMR spectroscopy, Cyclic voltammetry, …
Number of citations: 64 www.sciencedirect.com
H Scheffler, Y You, I Ott - Polyhedron, 2010 - Elsevier
Gold(I) phosphine complexes have shown promising results as a novel class of anticancer drugs in a variety of biochemical and pharmacological investigations. Studies on …
Number of citations: 99 www.sciencedirect.com
JH Lee, FD Toste - ANGEWANDTE CHEMIE-INTERNATIONAL EDITION …, 2007 - Citeseer
General Information: Unless otherwise noted all commercial materials were used without purification. Dichloromethane were purchased from EMD and used as is unless otherwise …
Number of citations: 208 citeseerx.ist.psu.edu
SL Suraru, JA Lee, CK Luscombe - ACS Macro Letters, 2016 - ACS Publications
In the search for new synthetic routes toward greener and more facile syntheses of conjugated polymers, C–H functionalization provides a promising solution by minimizing the …
Number of citations: 43 pubs.acs.org
SA Zarewa, L Binobaid, AAA Sulaiman, HMA Sobeai… - Biomedicines, 2023 - mdpi.com
Four novel phosphanegold(I) complexes of the type [Au(PR 3 )(DMT)].PF 6 (1–4) were synthesized from 3-Thiosemicarbano-butan-2-one oxime ligand (TBO) and precursors [Au(PR 3 )…
Number of citations: 9 www.mdpi.com
J Zhang, LJ Kang, TC Parker, SB Blakey… - Molecules, 2018 - mdpi.com
Organic electronics is a rapidly growing field driven in large part by the synthesis of π-conjugated molecules and polymers. Traditional aryl cross-coupling reactions such as the Stille …
Number of citations: 51 www.mdpi.com
Y Huang, CK Luscombe - The Chemical Record, 2019 - Wiley Online Library
In 2018, several major breakthroughs have been achieved in organic solar cells (OSCs) with the record power conversion efficiency (PCE) reaching over 17 %. With this increased …
Number of citations: 53 onlinelibrary.wiley.com
CK Luscombe, S Phan, I Sanskriti - Polymer Journal, 2023 - nature.com
As the performance of organic semiconductors has increased so has their molecular structure. In this focused review, we introduce the concept of synergistic catalysis, which involves …
Number of citations: 5 www.nature.com
C Zhang, K Hong, S Dong, C Pei, X Zhang, C He, W Hu… - Iscience, 2019 - cell.com
A gold-catalyzed 6-endo-dig carbocyclization of alkyne with the pendent diazo group is reported. It provides an expeditious approach for the synthesis of multi-functionalized …
Number of citations: 17 www.cell.com
JA Lee - 2018 - digital.lib.washington.edu
Conjugated polymers (CP) represent an important class of materials in the field of organic electronics. From the seminal Nobel prize-winning studies on the semiconducting properties …
Number of citations: 0 digital.lib.washington.edu

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